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Compound of Interest

4-(2,3-dimethylanilino)-2H-
Compound Name:
chromen-2-one

Cat. No.: B242967

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the spectroscopic characterization of 4-(2,3-
dimethylanilino)-2H-chromen-2-one. Direct experimental data for this specific compound is
not readily available in the cited literature. Therefore, this document provides a comprehensive
overview of the expected spectroscopic data based on structurally analogous 4-anilino-2H-
chromen-2-one derivatives. It also includes detailed experimental protocols for acquiring such
data and a workflow for spectroscopic analysis.

Introduction

4-Anilino-2H-chromen-2-one and its derivatives are a class of heterocyclic compounds that
have garnered significant interest in medicinal chemistry due to their diverse biological
activities. The precise structural elucidation of these molecules is paramount for understanding
their structure-activity relationships and for the development of new therapeutic agents.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This
guide will walk through the expected spectroscopic data and the methodologies for their
acquisition and interpretation.

Predicted Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b242967?utm_src=pdf-interest
https://www.benchchem.com/product/b242967?utm_src=pdf-body
https://www.benchchem.com/product/b242967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b242967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Based on the analysis of similar 4-arylamino-coumarin derivatives, the following tables

summarize the expected spectroscopic data for 4-(2,3-dimethylanilino)-2H-chromen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 4-(2,3-dimethylanilino)-2H-chromen-2-

one

Protons

Expected Chemical
Shift (6, ppm)

Multiplicity

Notes

NH (Anilino)

9.0-105

Singlet (broad)

The chemical shift can
be influenced by
solvent and

concentration.

Aromatic (Coumarin)

7.0-8.0

Multiplets

The protons of the
coumarin ring system
typically appear in this

region.

Aromatic (Anilino)

6.5-7.5

Multiplets

The protons of the
dimethylaniline ring
will have distinct
splitting patterns
based on their

substitution.

C-H (Coumarin)

55-6.0

Singlet

The proton at the 3-
position of the

coumarin ring.

CHs (Dimethyl)

20-25

Singlets

Two distinct singlets
are expected for the
two methyl groups on

the aniline ring.
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Table 2: Predicted 3C NMR Spectroscopic Data for 4-(2,3-dimethylanilino)-2H-chromen-2-

one

Carbon Atom

Expected Chemical Shift
(3, ppm)

Notes

The carbonyl carbon of the

C=0 (Lactone) 160 - 165 coumarin ring is typically
deshielded.
The carbon atom of the
C-O (Lactone) 150 - 155 )
lactone ether linkage.
A series of signals
Aromatic (Coumarin) 115-150 corresponding to the carbons
of the coumarin benzene ring.
The carbon atom attached to
C-N (Anilino) 140 - 150 the nitrogen of the aniline
group.
) - Signals for the carbons of the
Aromatic (Anilino) 110 - 140 ) o
dimethylaniline ring.
) The carbon at the 3-position of
C-C (Coumarin) 90 - 100 o
the coumarin ring.
) The two methyl carbons on the
CHs (Dimethyl) 15-25

aniline ring.

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic

environment of the nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for 4-(2,3-dimethylanilino)-2H-chromen-2-one
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Expected Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch 3300 - 3400 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak

C-H Stretch (Aliphatic) 2850 - 3000 Medium to Weak

C=0 Stretch (Lactone) 1680 - 1730 Strong

C=C Stretch (Aromatic) 1500 - 1650 Medium to Strong

C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 4-(2,3-dimethylanilino)-2H-chromen-2-one

lon Expected m/z Notes
Molecular ion peak
[M]* 279.12 corresponding to the exact
mass of C17H1sNOx2.
Loss of a carbonyl group is a
[M-COJ* 251.13 common fragmentation

pathway for coumarins[1].

Fragments of dimethylaniline

121.09, 106.07

Fragmentation of the anilino

side chain.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for coumarin

derivatives.
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NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The choice of solvent is crucial and
should be based on the solubility of the compound and the desired resolution of the spectra.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution and sensitivity.

'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Awider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance
of 13C, a larger number of scans and a longer relaxation delay are often necessary.

2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon
signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation) are highly recommended[2][3][4][5].

IR Spectroscopy

Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200
mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent disk using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.
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e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
e Acquisition:

o Record a background spectrum of the empty sample holder (for KBr) or the clean ATR

crystal.
o Record the sample spectrum over the range of 4000-400 cm™1,

o The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

 Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for
accurate mass measurements, which aids in determining the elemental composition[1].

 lonization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI
is a soft ionization technique that often yields the molecular ion peak with minimal
fragmentation, while El is a higher-energy technique that provides more information about
the fragmentation pattern[1].

e Acquisition:
o Infuse the sample solution into the mass spectrometer.
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to
fragment the molecular ion and analyze the resulting daughter ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like 4-(2,3-dimethylanilino)-2H-chromen-2-one.
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Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion

While direct spectroscopic data for 4-(2,3-dimethylanilino)-2H-chromen-2-one are not
available in the reviewed literature, a comprehensive analysis of related 4-anilino-coumarin
derivatives provides a solid foundation for predicting its spectral characteristics. The
methodologies outlined in this guide offer a robust framework for researchers to obtain and
interpret the necessary data for the complete structural elucidation of this and similar
compounds, which is a critical step in the process of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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